Isotaxiresinol 9,9/'-acetonide

Übersicht

Beschreibung

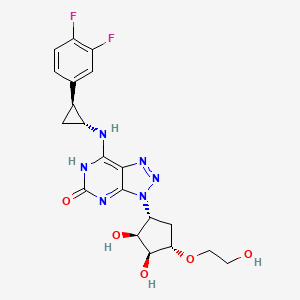

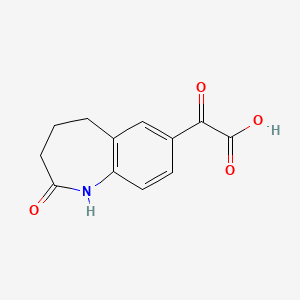

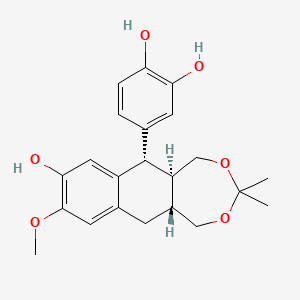

Isotaxiresinol 9,9’-acetonide is a lignan compound . It has a molecular formula of C22H26O6 and a molecular weight of 386.44 g/mol . The IUPAC name for this compound is 4-[(5aR,6S,11aR)-8-hydroxy-9-methoxy-3,3-dimethyl-1,5,5a,6,11,11a-hexahydrobenzo[h][2,4]benzodioxepin-6-yl]benzene-1,2-diol .

Molecular Structure Analysis

The molecular structure of Isotaxiresinol 9,9’-acetonide includes a benzodioxepin ring and a benzene ring . The benzodioxepin ring is substituted with hydroxy, methoxy, and methyl groups . The benzene ring is substituted with two hydroxy groups .

Physical And Chemical Properties Analysis

Isotaxiresinol 9,9’-acetonide has a molecular weight of 386.4 g/mol . It has a XLogP3-AA value of 3.3, indicating its lipophilicity . It has 3 hydrogen bond donors and 6 hydrogen bond acceptors . The exact mass and the monoisotopic mass of the compound are both 386.17293854 g/mol .

Wissenschaftliche Forschungsanwendungen

Anti-Osteoporotic Activity : Isotaxiresinol, a lignan isolated from Taxus yunnanensis, has been studied for its effects on bone loss and bone remodeling. It has shown promise in increasing bone mineral content and density, suggesting potential use in treating postmenopausal osteoporosis, especially for preventing bone fractures due to estrogen deficiency (Yin et al., 2006).

Cystic Fibrosis and Diabetes Treatment : Acetonides, including isotaxiresinol 9,9/'-acetonide, have been explored for their roles in treating cystic fibrosis and diabetes. For instance, isoLAB and isoDAB, enantiomeric carbon-branched pyrrolidine iminosugars, have been synthesized using acetonides and shown promising activity against specific enzymes related to these diseases (Best et al., 2010).

Macular Edema Treatment : The glucocorticoid triamcinolone acetonide has been used clinically to treat macular edema. Its mechanism involves inhibiting the swelling of retinal glial cells, which is a central cause of cytotoxic edema in the brain and retina (Uckermann et al., 2005).

Dental Pulp Therapy : Fluocinolone acetonide, another variant, has shown efficacy in dental pulp therapy. It demonstrated potential in reducing inflammation and stimulating the healing process of inflamed dental pulp (Muincharern et al., 2011).

Hypoglycemic Effects : Isotaxiresinol has also been researched for its hypoglycemic effects, particularly in diabetic rats. It has been effective in reducing fasting blood glucose levels, indicating potential utility in diabetes management (Banskota et al., 2006).

Wirkmechanismus

Target of Action

Isotaxiresinol 9,9’-acetonide is a natural product that has been used for research related to life sciences . It’s worth noting that isotaxiresinol, a related compound, has been found to inhibit the production of tnf-alpha and ifn-gamma by activated macrophages .

Action Environment

Environmental factors can significantly influence a compound’s action, efficacy, and stability. For Isotaxiresinol 9,9’-acetonide, it is recommended to store the compound at -20°C under seal in a ventilated, dry environment .

Eigenschaften

IUPAC Name |

4-[(5aR,6S,11aR)-8-hydroxy-9-methoxy-3,3-dimethyl-1,5,5a,6,11,11a-hexahydrobenzo[h][2,4]benzodioxepin-6-yl]benzene-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26O6/c1-22(2)27-10-14-6-13-8-20(26-3)19(25)9-15(13)21(16(14)11-28-22)12-4-5-17(23)18(24)7-12/h4-5,7-9,14,16,21,23-25H,6,10-11H2,1-3H3/t14-,16-,21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GACLBPGDLVRRRN-HTZUNMPGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OCC2CC3=CC(=C(C=C3C(C2CO1)C4=CC(=C(C=C4)O)O)O)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(OC[C@@H]2CC3=CC(=C(C=C3[C@@H]([C@H]2CO1)C4=CC(=C(C=C4)O)O)O)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301104038 | |

| Record name | 4-[(5aR,6S,11aR)-1,5,5a,6,11,11a-Hexahydro-8-hydroxy-9-methoxy-3,3-dimethylnaphtho[2,3-e][1,3]dioxepin-6-yl]-1,2-benzenediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301104038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

386.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

252333-72-5 | |

| Record name | 4-[(5aR,6S,11aR)-1,5,5a,6,11,11a-Hexahydro-8-hydroxy-9-methoxy-3,3-dimethylnaphtho[2,3-e][1,3]dioxepin-6-yl]-1,2-benzenediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=252333-72-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-[(5aR,6S,11aR)-1,5,5a,6,11,11a-Hexahydro-8-hydroxy-9-methoxy-3,3-dimethylnaphtho[2,3-e][1,3]dioxepin-6-yl]-1,2-benzenediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301104038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,2-Cyclopentanediol, 3-[7-[[(1R,2S)-2-(3,4-difluorophenyl)cyclopropyl]amino]-5-(propylsulfonyl)-3H-1,2,3-triazolo[4,5-d]pyrimidin-3-yl]-5-(2-hydroxyethoxy)-, (1S,2S,3R,5S)-](/img/structure/B565874.png)

![(1S,2S,3R,5S)-3-(7-(((1R,2S)-2-(3,4-difluorophenyl)cyclopropyl)amino)-5-(propylsulfinyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)-5-(2-hydroxyethoxy)cyclopentane-1,2-diol](/img/structure/B565875.png)